(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-(trifluoromethyl)phenyl)methanone
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Overview
Description
(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-(trifluoromethyl)phenyl)methanone: is a complex organic compound featuring a unique structure that combines a fluorinated benzoxazepine ring with a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where benzoxazolones are alkylated using activated secondary alcohols in the presence of a catalyst like methyltrifluoromethanesulfonate (MeOTf) . This method is advantageous due to its high yield and atom economy, producing water as the only byproduct.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its specific functional groups.
Medicine: Medically, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: In industry, the compound might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-(trifluoromethyl)phenyl)methanone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The pathways involved might include modulation of signal transduction processes or inhibition of specific enzymatic activities .
Comparison with Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar structure but different functional groups.
Benzimidazole: A fused heterocyclic compound with comparable aromatic properties.
Uniqueness: What sets (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-(trifluoromethyl)phenyl)methanone apart is its combination of a fluorinated benzoxazepine ring and a trifluoromethyl-substituted phenyl group. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F4NO2/c18-14-4-5-15-12(9-14)10-22(6-7-24-15)16(23)11-2-1-3-13(8-11)17(19,20)21/h1-5,8-9H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIUBSLVBAMOSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)C3=CC(=CC=C3)C(F)(F)F)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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